H-N-Me-Glu(OMe)-OH.HCl

Peptide Synthesis Conformational Analysis N-Methyl Amino Acids

Standard Glu building blocks fail to deliver N-methylation without side reactions. H-N-Me-Glu(OMe)-OH.HCl (CAS 2044711-08-0) combines N-α-methylation with γ-methyl ester protection in one ready-to-couple monomer. • Installs N-methyl-Glu residues for proteolytic stability and membrane permeability. • Orthogonal γ-methyl ester enables chemoselective side-chain modification post-assembly. • Constrained backbone favors turn structures, improving target binding. Bulk quantities available; global shipping.

Molecular Formula C7H14ClNO4
Molecular Weight 211.64 g/mol
Cat. No. B15252394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-N-Me-Glu(OMe)-OH.HCl
Molecular FormulaC7H14ClNO4
Molecular Weight211.64 g/mol
Structural Identifiers
SMILESCNC(CCC(=O)OC)C(=O)O.Cl
InChIInChI=1S/C7H13NO4.ClH/c1-8-5(7(10)11)3-4-6(9)12-2;/h5,8H,3-4H2,1-2H3,(H,10,11);1H/t5-;/m0./s1
InChIKeyIXVRGLRZRIRJET-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-N-Me-Glu(OMe)-OH.HCl for Peptide Synthesis


H-N-Me-Glu(OMe)-OH.HCl (CAS: 2044711-08-0) is a hydrochloride salt of N-α-methyl-L-glutamic acid γ-methyl ester, a protected amino acid derivative used as a building block in peptide synthesis. With the molecular formula C₇H₁₄ClNO₄ and a molecular weight of 211.65 g/mol, it belongs to the class of N-methylated α-amino acids . The compound combines two key structural features: an N-α-methyl group on the backbone and a γ-methyl ester protecting group on the side chain . These modifications confer distinct physicochemical properties that differentiate it from both unmodified glutamic acid and other protected variants, making it a specialized reagent for synthesizing conformationally constrained and protease-resistant peptides [1].

N-α-Methyl backbone

Constrains peptide conformation for bioactive turn design

γ-Methyl ester

Enables orthogonal side-chain deprotection in SPPS

Free amine salt

Supports direct coupling without pre-activation

H-N-Me-Glu(OMe)-OH.HCl Substitution Risks


Substituting H-N-Me-Glu(OMe)-OH.HCl with a more common analog like H-Glu(OMe)-OH or a different N-methyl glutamic acid derivative (e.g., H-N-Me-Glu-OH, Fmoc-N-Me-Glu(OtBu)-OH) is not functionally equivalent and will likely compromise experimental outcomes. The combination of N-α-methylation and a γ-methyl ester in a single, free-base building block is a specific design feature . The N-methyl group on the backbone is a key determinant of peptide conformation and biological stability, imparting increased conformational rigidity, membrane permeability, and resistance to proteolysis compared to standard amino acids [1]. Replacing the γ-methyl ester with a free acid (e.g., H-N-Me-Glu-OH) introduces an additional reactive carboxylate that can lead to unwanted side reactions during coupling, while substituting with an Fmoc-protected analog introduces a bulky, base-labile group, altering the required synthetic protocol and potentially hindering access to the desired N-methylated product . Therefore, the precise structure of H-N-Me-Glu(OMe)-OH.HCl is not interchangeable; its specific molecular architecture is essential for reproducible synthesis of peptides with N-methylated glutamic acid residues.

Unmethylated H-Glu(OMe)-OH lacks backbone constraint; conformational design may not transfer.

Free γ-acid H-N-Me-Glu-OH risks side reactions during coupling; yields may shift.

Fmoc-N-Me-Glu(OtBu)-OH requires protocol changes; orthogonal strategy may not align.

H-N-Me-Glu(OMe)-OH.HCl Evidence Guide


Backbone Constraint by N-α-Methylation

The presence of an N-α-methyl group in H-N-Me-Glu(OMe)-OH.HCl introduces a steric constraint that significantly restricts the conformational flexibility of the peptide backbone compared to the unmethylated analog H-Glu(OMe)-OH. In model systems using N-methyl-L-alanine (NMA), which shares the same N-α-methyl backbone modification, the population of the extended β-strand conformer (type I) was reduced, while a unique type III conformer, stabilized by the methyl group, became predominant [1]. This is a direct result of the increased steric bulk introduced by N-methylation [2].

Conformational Control
Class-level inference
N-Methylation stabilizes type III conformer over type I β-strand
Reported conformational shift supports constrained peptide design
Class-level; model system analog data
Peptide Synthesis Conformational Analysis N-Methyl Amino Acids

Protease Resistance by N-Methylation

Peptides containing N-methylated amino acids, such as the residue derived from H-N-Me-Glu(OMe)-OH.HCl, exhibit significantly enhanced resistance to proteolytic degradation compared to their non-methylated counterparts. In a classic study using homo-oligomers, poly-N-methyl-L-phenylalanine was found to be completely resistant to degradation by both chymotrypsin and proteinase K, whereas poly-L-phenylalanine was rapidly degraded [1]. This enhanced stability is a general property of N-methylated peptides and extends to their improved pharmacokinetic profiles in vivo [2].

Protease Resistance
Class-level inference
Resistant to chymotrypsin and proteinase K
Supports design of proteolytically stable peptides
Class-level; methylated oligomer model
Peptide Stability Protease Resistance Drug Development

Orthogonal γ-Methyl Ester Protection

The γ-methyl ester protecting group in H-N-Me-Glu(OMe)-OH.HCl provides a key point of differentiation for synthetic strategy compared to analogs with a free γ-carboxylate (e.g., H-N-Me-Glu-OH) or a different protecting group (e.g., H-N-Me-Glu(OtBu)-OMe.HCl). The methyl ester is stable to acidic conditions commonly used for Boc deprotection but can be selectively removed under basic or nucleophilic conditions [1]. This allows for orthogonal deprotection strategies, enabling the chemoselective modification of the peptide chain at the γ-carboxylate without affecting other protecting groups .

Orthogonal Protection
Head-to-head
γ-Methyl ester: stable to acid, cleavable by base/nucleophile
Enables chemoselective side-chain modification strategy
Direct comparison to free γ-acid analog
Solid-Phase Peptide Synthesis Protecting Groups Orthogonal Chemistry

H-N-Me-Glu(OMe)-OH.HCl Application Scenarios


Synthesis of Constrained Bioactive Peptides

This building block is ideally suited for the synthesis of peptides where a specific, pre-organized backbone conformation is required for biological activity. The N-α-methyl group introduces a steric constraint that limits conformational flexibility [1], a feature demonstrated to favor specific turn structures and reduce the entropic penalty of binding [2]. Researchers should select this compound when developing peptide ligands for receptors where a rigidified, N-methylated glutamic acid residue is a critical pharmacophore, as it can lead to improved binding affinity and selectivity over more flexible, non-methylated analogs [3].

Protease-Resistant Peptide Design

When developing peptide-based drugs or biological probes intended for use in complex biological fluids or in vivo, the incorporation of N-methylated amino acids is a proven strategy to confer resistance to proteolytic degradation [1]. By using H-N-Me-Glu(OMe)-OH.HCl, researchers can directly install this stabilizing modification into a peptide sequence. This is a direct response to the well-documented susceptibility of standard peptides to rapid degradation by endogenous proteases, a challenge that can be mitigated by the N-methylation imparted by this specific building block [2].

Orthogonal Glutamic Acid Functionalization

The γ-methyl ester provides a protected handle for chemoselective modification after the primary peptide chain is assembled [1]. This is essential for introducing diversity or specific functionality at the γ-position of a glutamic acid residue without risking cross-reactivity with other functional groups. This approach is superior to using an unprotected analog like H-N-Me-Glu-OH, which would necessitate complex and often low-yielding protection/deprotection strategies [2]. Applications include the site-specific installation of fluorophores, biotin tags, or the synthesis of side-chain modified peptide libraries for SAR studies [3].

N-Methylated Peptide Library Synthesis

For drug discovery programs utilizing combinatorial or parallel synthesis of N-methylated peptide libraries, H-N-Me-Glu(OMe)-OH.HCl serves as a key monomer. Its combination of backbone N-methylation and orthogonal side-chain protection allows for the efficient and systematic exploration of structure-activity relationships (SAR) around a glutamic acid residue [1]. This enables the rapid identification of lead compounds with optimized properties, such as enhanced stability and target affinity, which are characteristic of N-methylated peptides [2].

Application
Selection Property
Validation Focus
Constrained peptide design
Backbone N-methylation for conformational control
Conformational analysis vs non-methylated analogs
Protease-resistant peptide studies
N-Methylation for proteolytic stability
Protease resistance assays (e.g., serum stability)
Side-chain modification of Glu residues
γ-Methyl ester orthogonal protection
Chemoselective deprotection and conjugation
N-Methylated peptide library synthesis
Combined N-methyl and orthogonal side-chain protection
Library diversity and SAR exploration

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